3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine
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Overview
Description
3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, benzenesulfonyl chloride, and benzodioxin derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization, chromatography, and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the benzodioxin moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the quinoline or benzodioxin rings.
Scientific Research Applications
3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-phenyl-butan-1-one
Uniqueness
3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-29-17-8-9-20-19(14-17)24(26-16-7-10-21-22(13-16)31-12-11-30-21)23(15-25-20)32(27,28)18-5-3-2-4-6-18/h2-10,13-15H,11-12H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOSZQNOICRNNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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